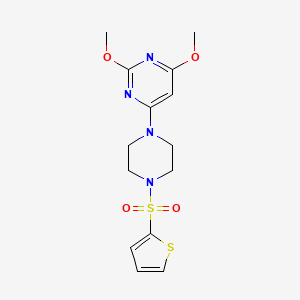

2,4-Dimethoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Dimethoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway is involved in the proliferation, differentiation, and survival of B cells, making it a promising target for the treatment of B cell malignancies.

科学的研究の応用

Biochemistry: Profiling of Free Fatty Acids

In biochemistry, this compound has been utilized for the derivatization of free fatty acids (FFAs) to improve their ionization efficiency in mass spectrometry analysis . This is particularly important for profiling FFAs in biological samples, which can be critical for understanding cellular energy and signaling, as well as for biomarker discovery in diseases like diabetes mellitus and Alzheimer’s disease .

Pharmacology: Neuroprotective and Anti-neuroinflammatory Agents

Pharmacologically, derivatives of pyrimidine, such as the one , have shown potential as neuroprotective and anti-neuroinflammatory agents . These compounds can be synthesized and evaluated for their ability to protect neuronal function and reduce inflammation, which is valuable in the treatment of neurodegenerative diseases .

Material Science: Synthesis of Advanced Materials

In material science, this compound’s derivatives are valuable for the synthesis of advanced materials. Its versatile nature allows for its use in creating new materials with potential applications in various technologies.

Analytical Chemistry: Enhancing Analytical Methods

Analytical chemists have applied this compound in methods to enhance the detection and quantification of analytes. For instance, it has been used in liquid chromatography-electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) to improve the analysis of FFAs by enhancing their ionization efficiency .

Organic Synthesis: Building Blocks for Complex Molecules

In organic synthesis, such pyrimidine derivatives serve as building blocks for constructing complex molecules. They are crucial intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals.

Drug Discovery: Targeted Therapeutic Agents

The compound is instrumental in drug discovery efforts, particularly in the design and development of targeted therapeutic agents. Its structure allows for the creation of molecules that can interact with specific biological targets.

Lipidomics: Biomarker Identification

In the field of lipidomics, the compound is used for profiling lipids in biological samples. This is essential for identifying biomarkers that can lead to the diagnosis and characterization of metabolic diseases .

Neurology: Treatment of Neurodegenerative Diseases

Lastly, in neurology, the compound’s derivatives are being explored for their potential in treating various neurodegenerative conditions by acting on specific pathways involved in neuronal death and inflammation .

作用機序

Target of Action

Similar compounds have been shown to interact with various cellular targets, including receptors, enzymes, and ion channels .

Mode of Action

It’s known that pyrimidine derivatives can interact with their targets in a variety of ways, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor signaling .

Biochemical Pathways

Pyrimidine derivatives have been implicated in a variety of biological processes, including cell signaling, metabolism, and gene expression .

Pharmacokinetics

Similar compounds have been shown to have good absorption and distribution profiles, undergo metabolic transformations, and be excreted via renal and hepatic routes .

Result of Action

Similar compounds have been shown to exert neuroprotective and anti-inflammatory properties, inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production, and reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets .

特性

IUPAC Name |

2,4-dimethoxy-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S2/c1-21-12-10-11(15-14(16-12)22-2)17-5-7-18(8-6-17)24(19,20)13-4-3-9-23-13/h3-4,9-10H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNLZJYMUHRUJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2919960.png)

![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B2919963.png)

![4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2919967.png)

![N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2919968.png)

![Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate](/img/structure/B2919973.png)

![Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate](/img/structure/B2919974.png)

![(2S)-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2919975.png)

![tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2919977.png)